![molecular formula C17H12N2O5 B5553181 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5553181.png)
2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions that allow for the efficient assembly of complex structures. For example, Adib et al. (2010) described a one-pot, three-component reaction for the preparation of related amino benzoic acids by heating anthranilic acid, salicylaldehyde, and isocyanide in water, yielding the title compounds in good to excellent yields (Adib et al., 2010). Such methodologies may be adaptable for the synthesis of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid by incorporating suitable precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid can be elucidated through various spectroscopic techniques. Yıldırım et al. (2015) employed single-crystal X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and computational methods to characterize benzoic acid compounds, providing insights into molecular geometry, intra- and inter-molecular interactions (Yıldırım et al., 2015). These methods are crucial for understanding the structural features of the target compound.
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be influenced by their functional groups and molecular structure. For instance, Li et al. (2016) demonstrated meta-C–H olefination of benzoic acid derivatives, highlighting the potential for selective C–H bond functionalization to introduce new functional groups or modify the compound's chemical behavior (Li et al., 2016).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, of compounds like 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid, can be assessed through experimental measurements. Obreza and Perdih (2012) synthesized and characterized compounds by X-ray crystallography, shedding light on crystal packing and molecular interactions, which are key factors determining the physical properties (Obreza & Perdih, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-14(18-13-8-4-3-7-12(13)17(23)24)9-19-15(21)10-5-1-2-6-11(10)16(19)22/h1-8H,9H2,(H,18,20)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBFQPZLTBATDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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